molecular formula C12H24INOS B14416825 1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide CAS No. 85109-35-9

1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide

Cat. No.: B14416825
CAS No.: 85109-35-9
M. Wt: 357.30 g/mol
InChI Key: KJWYOPMOSZYBHG-UHFFFAOYSA-M
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Description

1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis . This particular compound features a piperidine ring substituted with methyl groups and a propanoylsulfanyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide can be achieved through several synthetic routes. . The final step involves the quaternization of the piperidine nitrogen with methyl iodide to form the iodide salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The propanoylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the propanoylsulfanyl group, yielding a simpler piperidine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different salts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with specific molecular targets. The propanoylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The piperidine ring may also interact with various receptors in the body, leading to its observed biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the methyl and propanoylsulfanyl substitutions.

    1-Methylpiperidine: A simpler derivative with only one methyl group.

    1,3-Dimethylpiperidine: Similar to the compound but without the propanoylsulfanyl group.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .

Properties

CAS No.

85109-35-9

Molecular Formula

C12H24INOS

Molecular Weight

357.30 g/mol

IUPAC Name

S-[2-(1,3-dimethylpiperidin-1-ium-1-yl)ethyl] propanethioate;iodide

InChI

InChI=1S/C12H24NOS.HI/c1-4-12(14)15-9-8-13(3)7-5-6-11(2)10-13;/h11H,4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

KJWYOPMOSZYBHG-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)SCC[N+]1(CCCC(C1)C)C.[I-]

Origin of Product

United States

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